1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Description

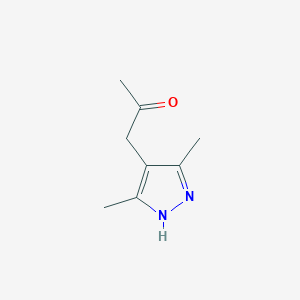

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(11)4-8-6(2)9-10-7(8)3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNUZSMCJBZMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone: The Strategic Scaffold

Topic: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, Reactivity, and Application

Executive Summary

In the landscape of heterocyclic building blocks, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone (CAS: 1045826-92-3) represents a versatile yet underutilized scaffold. Characterized by a robust 3,5-dimethylpyrazole core linked to a reactive acetonyl moiety at the 4-position, this molecule bridges the gap between stable heteroaromatic systems and flexible aliphatic ketones. Its structural duality allows it to serve as a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, metal chelating agents, and complex fused-ring systems. This guide provides a rigorous examination of its physicochemical properties, validated synthetic pathways, and derivatization potential for medicinal chemistry applications.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a planar, electron-rich pyrazole ring substituted at the C3 and C5 positions with methyl groups.[1] The C4 position bears an acetonyl group (

-

Tautomerism: Like all N-unsubstituted pyrazoles, this compound exhibits annular tautomerism involving the N1 and N2 atoms. In solution, the proton rapidly exchanges, making the 3- and 5-methyl groups chemically equivalent on the NMR time scale unless the nitrogen is alkylated or the temperature is lowered.

-

Electronic Effects: The pyrazole ring is electron-rich (excess

-electrons), making it a weak base and a good ligand for transition metals. The pendant ketone is electronically isolated from the aromatic system by a methylene spacer, preserving its aliphatic reactivity (e.g., nucleophilic addition).

Physicochemical Properties Table

| Property | Data / Prediction | Confidence Level |

| CAS Number | 1045826-92-3 | High (Verified) |

| IUPAC Name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one | High |

| Molecular Formula | High | |

| Molecular Weight | 152.19 g/mol | High |

| Physical State | Solid (Crystalline) or Viscous Oil | Medium (Analog-based) |

| Melting Point | 100–120 °C (Predicted) | Medium (Based on 4-acetyl analog) |

| Boiling Point | ~306 °C (at 760 mmHg) | Low (Calculated) |

| Solubility | Soluble in EtOH, DMSO, DMF, | High |

| pKa (Pyrazole NH) | ~14.0 (Acidity), ~2.5 (Basicity of conjugate acid) | High |

*Note: Pure 4-substituted-3,5-dimethylpyrazoles are typically crystalline solids. 4-acetyl-3,5-dimethylpyrazole melts at 118°C [1]. The acetonyl derivative is expected to have a similar or slightly lower melting point due to increased flexibility.

Synthetic Pathways[6][7][8]

The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone relies on the Knorr Pyrazole Synthesis principle, utilizing a 1,3-dicarbonyl precursor. The most robust route involves the construction of a triketone intermediate followed by regioselective cyclization.

Validated Synthetic Protocol

Step 1: C-Alkylation of Acetylacetone The precursor, 3-acetyl-2,5-hexanedione (also known as 3-acetonylpentane-2,4-dione), is generated by alkylating acetylacetone with chloroacetone. This requires soft enolization conditions to favor C-alkylation over O-alkylation.

Step 2: Cyclization with Hydrazine Reaction of the triketone with hydrazine hydrate results in the preferential cyclization of the 1,3-diketone moiety (the two carbonyls flanking the central carbon) to form the pyrazole ring. The third carbonyl (the acetonyl group) remains unreacted due to the thermodynamic stability of the aromatic pyrazole product.

Reaction Workflow Diagram

Caption: Two-step synthesis via C-alkylation of acetylacetone followed by Knorr cyclization.

Reactivity & Derivatization[3][5][9][10][11]

This scaffold offers two distinct reactive centers: the pyrazole nitrogen and the acetonyl ketone . This duality makes it an ideal building block for fragment-based drug discovery (FBDD).

Ketone-Directed Transformations

The pendant ketone is sterically accessible and undergoes standard carbonyl reactions without interference from the pyrazole ring (which is relatively unreactive towards nucleophiles).

-

Reductive Amination: Reaction with primary/secondary amines and reducing agents (e.g.,

) yields amine derivatives, a common motif in kinase inhibitors [2]. -

Grignard Addition: Addition of aryl/alkyl magnesium halides converts the ketone to a tertiary alcohol.

-

Condensation: Reaction with hydrazine or hydroxylamine yields hydrazones or oximes, which can be further cyclized to form fused ring systems like pyrazolo[4,3-c]pyridines.

Pyrazole-Directed Transformations

-

N-Alkylation: Treatment with alkyl halides and base (e.g.,

, DMF) functionalizes the N1 position. This is critical for optimizing solubility and pharmacokinetic profiles in drug candidates [3]. -

Metal Coordination: The N2 nitrogen acts as a monodentate ligand. Combined with the ketone oxygen (if flexible enough) or N-substituents, it can form bidentate chelates.

Derivatization Logic Diagram

Caption: Divergent synthesis pathways utilizing the ketone and pyrazole functionalities.

Experimental Protocols

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, researchers should look for the following spectral signatures:

-

NMR (DMSO-

- ppm (s, 1H, Pyrazole NH , broad, exchangeable).

-

ppm (s, 2H,

-

ppm (s, 3H,

-

ppm (s, 6H, Pyrazole

-

IR Spectroscopy:

-

Strong absorption at 1700–1720 cm

(Ketone -

Broad band at 3100–3300 cm

(Pyrazole

-

Safety & Handling

-

Hazards: As a pyrazole derivative, treat as a potential irritant. Precursors (hydrazine hydrate, chloroacetone) are highly toxic and lachrymatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

-

Disposal: Dispose of as nitrogen-containing hazardous organic waste.

References

-

Organic Syntheses. "3,5-Dimethylpyrazole." Org.[3][4][5][6][7] Synth.1951 , 31, 43. Link (Analogous physical properties).

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 90235879: 3-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propoxy)-4-fluoro-benzoic acid methyl ester." PubChem. Link (Example of 4-substituted pyrazole derivatives in drug design).

-

Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives." JOCPR, 2010 , 2(3). Link (General reactivity of 3,5-dimethylpyrazoles).

-

Matrix Fine Chemicals. "3-Chloropentane-2,4-dione (Precursor Data)." Link (Precursor availability).

Sources

- 1. Question: What is the product of the reaction between 2,4-pentanedione an.. [askfilo.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone CAS number 361343-66-0

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone (CAS Number 361343-66-0), a member of the 4-acylpyrazole class of compounds. Given the limited direct literature on this specific molecule, this document synthesizes established chemical principles and proven methodologies for analogous structures to offer a predictive and practical framework for its preparation and study.

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to engage in a variety of biological interactions. The structural versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. Within this important class of heterocycles, 4-acylpyrazoles have emerged as particularly valuable intermediates and pharmacophores in their own right.[3] This guide focuses on a specific, yet representative member of this family, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone, providing a detailed roadmap for its synthesis and characterization.

Synthesis of the 3,5-Dimethyl-1H-pyrazole Core: The Knorr Synthesis

The most direct and widely employed method for the synthesis of the 3,5-dimethyl-1H-pyrazole core is the Knorr pyrazole synthesis, a robust condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] For the synthesis of 3,5-dimethylpyrazole, acetylacetone (2,4-pentanedione) and hydrazine are the ideal starting materials.[8][9]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a series of well-understood steps, beginning with the nucleophilic attack of hydrazine on one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst can facilitate the reaction, though it can also proceed under neutral or basic conditions.[4][6][7]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

The following protocol is adapted from established procedures and is optimized for safety and yield.[8][9]

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide solution

-

Acetylacetone (2,4-pentanedione)

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate in a 10% sodium hydroxide solution, cooled in an ice bath.

-

Slowly add acetylacetone dropwise to the cooled hydrazine solution while maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for one hour at room temperature.

-

Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by rotary evaporation to yield crude 3,5-dimethylpyrazole, which can be further purified by recrystallization.

Introduction of the Acyl Group at the 4-Position

With the 3,5-dimethyl-1H-pyrazole core in hand, the next critical step is the introduction of the acetone moiety at the 4-position. While direct acylation of the pyrazole ring can be challenging due to competing N-acylation and potential regioselectivity issues, several strategies can be envisioned based on the broader literature of pyrazole functionalization.

Proposed Synthetic Strategy: Vilsmeier-Haack Formylation followed by Grignard Addition and Oxidation

A plausible and controllable route to 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone involves a three-step sequence starting with the formylation of the pyrazole ring, followed by the addition of a methyl group, and subsequent oxidation.

Caption: Proposed synthetic route to the target compound.

Proposed Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

This proposed synthesis is designed to be a reliable method for obtaining the target compound in a research laboratory setting.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Materials:

-

3,5-Dimethylpyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

-

Dissolve 3,5-dimethylpyrazole in dichloromethane and add it dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude aldehyde, which can be purified by column chromatography.

Step 2: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

Materials:

-

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Methylmagnesium bromide (CH3MgBr) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

Procedure:

-

Dissolve the aldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add methylmagnesium bromide solution dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the secondary alcohol.

Step 3: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Materials:

-

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

-

Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., Swern oxidation reagents)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve the alcohol in dichloromethane.

-

Add pyridinium chlorochromate in one portion and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography to yield pure 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone.

Characterization and Physicochemical Properties

The structural confirmation of the synthesized 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone would rely on a combination of spectroscopic techniques.

| Property | Predicted Value |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in methanol, ethanol, acetone, and chlorinated solvents. |

Table 1: Predicted Physicochemical Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyrazole ring (around 2.2-2.5 ppm), a singlet for the acetyl methyl group (around 2.1-2.3 ppm), and a broad singlet for the N-H proton (variable, likely >10 ppm).

-

¹³C NMR: Characteristic signals would include the carbonyl carbon (around 200 ppm), carbons of the pyrazole ring (C3 and C5 around 140-150 ppm, C4 around 110-120 ppm), and the three methyl carbons (in the aliphatic region).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. A broad N-H stretching band may also be visible around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 152.19).

Potential Applications in Drug Development

While the specific biological activity of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone is not documented, the 4-acylpyrazole scaffold is present in molecules with a wide range of therapeutic applications. These include inhibitors of various kinases, anti-inflammatory agents, and modulators of multidrug resistance.[3][10] The title compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. The introduction of the acetonyl group provides a handle for further chemical modifications, such as the elaboration into more complex side chains or the introduction of other functional groups.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone. By leveraging the well-established Knorr pyrazole synthesis and a proposed three-step sequence for the introduction of the 4-acyl group, researchers can confidently approach the preparation of this and related compounds. The information presented herein is intended to empower scientists in drug discovery and development to explore the potential of this and other novel 4-acylpyrazoles.

References

- Slideshare. (n.d.). knorr pyrazole synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.

- Chiba, P., Holzer, W., Landau, M., Bechmann, G., Lorenz, K., Plagens, B., Hitzler, M., Richter, E., & Ecker, G. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry.

- YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole.

- Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.

- The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry.

- MDPI. (n.d.). Heterocycles in Medicinal Chemistry III.

- PubMed. (n.d.).

Sources

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. Heterocycles in Medicinal Chemistry III [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. knorr pyrazole synthesis | PPTX [slideshare.net]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Phase I study of etoposide with SDZ PSC 833 as a modulator of multidrug resistance in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-one

Executive Summary

The molecule 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one (often referred to semi-systematically as 1-(3,5-dimethyl-1H-pyrazol-4-yl)acetone) represents a critical "privileged scaffold" intermediate in medicinal chemistry. It combines the pharmacologically active pyrazole core—ubiquitous in kinase inhibitors and NSAIDs—with a reactive acetonyl side chain. This guide provides a rigorous technical analysis of its nomenclature, regioselective synthesis, and structural behavior, specifically addressing the challenges of annular tautomerism and C- vs. N-alkylation selectivity.

Part 1: Nomenclature & Structural Dynamics

IUPAC Designation and Logic

While "acetone" is a retained IUPAC name for propan-2-one, the systematic naming of this molecule requires treating the ketone chain as the parent structure due to the priority of the carbonyl group over the heterocyclic ring.

-

Preferred IUPAC Name (PIN): 1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-one

-

CAS Registry Number: 1045826-92-3[1]

-

Molecular Formula:

-

Molecular Weight: 152.19 g/mol [1]

Nomenclature Breakdown:

-

Parent Chain: Propan-2-one (3-carbon ketone).

-

Substituent: (3,5-Dimethyl-1H-pyrazol-4-yl) attached at position 1 of the propane chain.

-

Numbering: The pyrazole ring is numbered to give the heteroatoms the lowest locants (1,2). The attachment point (yl) is at carbon 4.

Annular Tautomerism

A defining feature of

In 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one, the substituents at positions 3 and 5 are identical (methyl groups). Consequently, the two tautomers (

Figure 1: Degenerate annular tautomerism in 3,5-dimethylpyrazole derivatives. The proton shift is rapid on the NMR timescale.

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of 4-substituted pyrazoles presents a classic regioselectivity challenge: distinguishing between C-alkylation (desired) and N-alkylation (undesired).

The "Trap": N-Alkylation

Direct reaction of 3,5-dimethylpyrazole with chloroacetone in the presence of a base (e.g.,

The Correct Protocol: Modified Knorr Synthesis

To achieve substitution at C4, the acetonyl group must be installed before ring closure. This involves the C-alkylation of acetylacetone (pentane-2,4-dione) followed by condensation with hydrazine.

Step-by-Step Protocol

Step 1: Preparation of 3-Acetonylacetylacetone (Triketone Intermediate)

-

Reagents: Acetylacetone (1.0 eq), Chloroacetone (1.1 eq),

(anhydrous, 2.0 eq), Acetone (Solvent). -

Mechanism: The base deprotonates the central methylene of acetylacetone (pKa ~9), forming a resonance-stabilized enolate. This enolate attacks chloroacetone via

. -

Procedure:

-

Suspend

in acetone. Add acetylacetone and stir at RT for 30 min. -

Add chloroacetone dropwise.

-

Reflux for 12 hours.

-

Filter salts and concentrate in vacuo to yield 3-(2-oxopropyl)pentane-2,4-dione .

-

Step 2: Cyclization with Hydrazine

-

Reagents: 3-(2-oxopropyl)pentane-2,4-dione (Intermediate), Hydrazine Monohydrate (

, 1.2 eq), Ethanol. -

Mechanism: Double condensation. Hydrazine attacks the two 1,3-carbonyls of the acetylacetone moiety. The side chain ketone (acetonyl) is less reactive due to steric hindrance and lack of activation by a neighboring carbonyl.

-

Procedure:

Figure 2: Synthetic workflow avoiding N-alkylation artifacts. The route relies on the construction of the pyrazole ring around the pre-installed side chain.

Part 3: Characterization & Data

Spectroscopic Profile

The structure is validated by the symmetry of the methyl groups on the pyrazole ring and the distinct methylene linker.

| Spectroscopic Method | Signal/Parameter | Assignment/Interpretation |

| 1H NMR (DMSO-d6) | N-H (Exchangeable). Broad due to tautomerism/H-bonding. | |

| -CH2- (Methylene linker). Connects C4 to the ketone. | ||

| Py-CH3 . Two equivalent methyls at C3 and C5. | ||

| CO-CH3 . Methyl group of the acetone side chain. | ||

| 13C NMR | C=O (Ketone carbonyl). | |

| C3/C5 (Pyrazole ring carbons). | ||

| C4 (Substituted pyrazole carbon). | ||

| Mass Spectrometry | m/z 153.1 [M+H]+ | Protonated molecular ion. |

Physicochemical Properties[1][3]

-

Appearance: White to off-white crystalline solid.[3]

-

Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.

-

pKa: ~14 (NH deprotonation). The pyrazole NH is weakly acidic.

Part 4: Applications in Drug Discovery[5][6][7][8]

This molecule serves as a versatile bidentate nucleophile and a precursor for fused heterocycles.

-

Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-electrophiles (like chalcones or malononitrile) allows the formation of fused bicyclic systems, which are potent scaffolds for ATP-competitive kinase inhibitors (e.g., CDK2, EGFR).

-

Fragment-Based Drug Design (FBDD): The molecule fits the "Rule of 3" criteria for fragments (MW < 300, H-donors < 3, H-acceptors < 3), making it an ideal starting point for growing inhibitors into hydrophobic pockets.

-

Metal Coordination: The pyrazole nitrogen and the ketone oxygen can act as a chelating motif for transition metals, relevant in metallo-drug development.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Tautomerism in Pyrazoles: Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

- Synthesis of 4-Substituted Pyrazoles: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Knorr synthesis logic).

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Chemical Reviews.

-

Medicinal Chemistry of Pyrazoles: Kumar, V., et al. (2013). Pyrazoles as Potential Anti-Inflammatory and Analgesic Agents.[4][5][6] Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone - CAS:1045826-92-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. 3,5-Dimethylpyrazole | 67-51-6 [chemicalbook.com]

- 4. rroij.com [rroij.com]

- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Biological Activities of Pyrazole Derivatives: A Strategic Guide for Medicinal Chemists

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] Its planar, five-membered heterocyclic structure, characterized by two adjacent nitrogen atoms, offers unique opportunities for hydrogen bonding (both as donor and acceptor) and π-stacking interactions.

This guide dissects the biological activities of pyrazole derivatives, moving beyond surface-level descriptions to explore the structure-activity relationships (SAR) and mechanistic causalities that drive their efficacy in oncology, inflammation, and CNS disorders.

Part 1: The Pyrazole Pharmacophore & SAR Logic

The biological versatility of pyrazole stems from its tautomerism and electronic distribution. In unsubstituted pyrazoles, the N-H proton can migrate between N1 and N2 (prototropic tautomerism). However, in drug design, N1 is often substituted to lock the conformation, directing the binding vector.

Key SAR Principles

-

Hinge Binding (Kinases): The N2 nitrogen often acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge region in kinase ATP-binding pockets.

-

Selectivity Tuning: Substituents at C3 and C5 control steric bulk, allowing discrimination between homologous isoforms (e.g., COX-1 vs. COX-2).

-

Solubility & ADME: The polarity of the pyrazole ring improves water solubility compared to isosteric phenyl rings, enhancing oral bioavailability.

Visualization: General SAR Logic

The following diagram illustrates the functionalization strategy for a generic pyrazole-based kinase inhibitor.

Figure 1: Strategic functionalization of the pyrazole ring for optimizing target affinity and selectivity.

Part 2: Anti-Inflammatory Activity (The COX-2 Paradigm)

The development of Celecoxib marked a revolution in NSAID therapy. Unlike traditional NSAIDs that inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory), pyrazole-based coxibs achieve selectivity through precise steric fitting.

Mechanism of Action: The Side Pocket Theory

COX-2 possesses a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

-

Celecoxib Structure: A 1,5-diaryl pyrazole.

-

Binding: The sulfonamide group at position 4 of the phenyl ring (attached to N1) binds into this hydrophilic side pocket of COX-2, a conformation sterically forbidden in COX-1.

Experimental Protocol: COX-1/COX-2 Isoenzyme Inhibition Assay

Objective: To determine the IC50 and Selectivity Index (SI) of a novel pyrazole derivative.

1. Reagent Preparation:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid (100 µM final concentration).

-

Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Heme: Hematin (cofactor).

2. Assay Workflow (Self-Validating Steps):

-

Step A (Blanking): Prepare "No Enzyme" wells to account for non-enzymatic oxidation of TMPD.

-

Step B (Incubation): Incubate the test compound (dissolved in DMSO) with the Enzyme and Heme in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C. Validation: Include a vehicle control (DMSO only) to establish 100% activity baseline.

-

Step C (Reaction Initiation): Add Arachidonic acid and TMPD.

-

Step D (Measurement): COX peroxidase activity oxidizes TMPD. Monitor absorbance increase at 590 nm kinetically for 5 minutes.

3. Data Analysis:

-

Calculate % Inhibition =

. -

Plot log(concentration) vs. % inhibition to derive IC50.

-

Selectivity Index (SI):

. A high SI (>50) indicates potential for reduced gastric side effects.

Part 3: Oncology & Kinase Inhibition[1][2][3][4]

Pyrazoles are dominant in oncology, particularly as Tyrosine Kinase Inhibitors (TKIs) .[2] They function primarily as ATP-competitive inhibitors (Type I) or allosteric inhibitors.

Comparative Analysis of FDA-Approved Pyrazole Drugs

| Drug Name | Primary Target | Indication | Mechanism Feature |

| Crizotinib | ALK / ROS1 / MET | NSCLC (ALK+) | 3-substituted pyrazole binds to the ATP hinge region. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole fused to pyrrolopyrimidine; mimics ATP adenine. |

| Asciminib | BCR-ABL1 | CML | Allosteric: Binds to the myristoyl pocket, not the ATP site.[3] |

| Encorafenib | BRAF V600E | Melanoma | Pyrazole N2 accepts H-bond from Cys532 in the hinge. |

Signaling Pathway Blockade: JAK-STAT

Ruxolitinib utilizes a pyrazole scaffold to inhibit Janus Kinases (JAKs), preventing the phosphorylation of STAT proteins and subsequent gene transcription involved in cell proliferation.

Figure 2: Mechanism of JAK-STAT pathway inhibition by pyrazole-based small molecules.

Part 4: Synthesis Strategy (The One-Pot Approach)

To accelerate SAR studies, efficient synthesis is critical. The One-Pot Multicomponent Reaction is preferred over classical hydrazine condensation for generating library diversity.

Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: This method avoids the isolation of unstable chalcone intermediates.

1. Reaction Setup:

-

Components:

-

Aryl aldehyde (1.0 equiv)

-

Acetophenone derivative (1.0 equiv)

-

Aryl hydrazine hydrochloride (1.1 equiv)

-

-

Catalyst/Solvent: Iodine (

, 10 mol%) in DMSO or Ethanol.

2. Procedure:

-

Step 1: Combine aldehyde and acetophenone in the solvent. Stir at room temperature for 10 minutes to initiate in situ chalcone formation.

-

Step 2: Add the aryl hydrazine and iodine catalyst.

-

Step 3: Heat the mixture to 80-100°C for 2-4 hours. Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3) to check for the disappearance of the aldehyde.

-

Step 4 (Work-up): Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench iodine).

-

Step 5 (Purification): Filter the precipitate. Recrystallize from ethanol to obtain the pure pyrazole.

3. Mechanism Validation:

-

The iodine acts as a Lewis acid to catalyze the condensation and as an oxidizing agent to aromatize the intermediate pyrazoline into pyrazole.

References

-

Ansari, A., et al. (2017).[4] "Review: biologically active pyrazole derivatives." New Journal of Chemistry.

-

Khanna, S., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry.

-

Garg, P., et al. (2024). "Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors." Current Medicinal Chemistry.

-

FDA. (2020). "Drug Approval Package: ORLADEYO (berotralstat)." U.S. Food and Drug Administration.[5][6]

-

Karthik, S., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[7] Drug Design, Development and Therapy.[8]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The FDA approved these 46 new drugs in 2025 [soci.org]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. museonaturalistico.it [museonaturalistico.it]

Introduction: The Significance of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

An in-depth technical guide on the spectral data of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone, designed for researchers, scientists, and drug development professionals. This document provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, grounded in established scientific principles.

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone, also known as 4-acetyl-3,5-dimethylpyrazole, is a heterocyclic ketone. The pyrazole core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. Understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and development. This guide provides a comprehensive analysis of the key spectral data used to identify and characterize this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectral data. The following diagram illustrates the structure of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone with the standard numbering convention for the pyrazole ring.

Figure 1: Molecular structure of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a molecule like 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | Broad Singlet | 1H | N-H |

| ~2.45 | Singlet | 3H | -C(O)CH₃ |

| ~2.25 | Singlet | 6H | 2 x Ar-CH₃ |

Expert Interpretation:

-

N-H Proton: The proton attached to the nitrogen of the pyrazole ring is typically observed as a broad singlet at a downfield chemical shift (around 10-12 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and its chemical exchange with the solvent.

-

Symmetry in Pyrazole Methyl Groups: The two methyl groups attached to the pyrazole ring (at positions 3 and 5) are chemically equivalent. This is because of the tautomerism of the N-H proton, which rapidly exchanges between the two nitrogen atoms, making the C3 and C5 positions equivalent on the NMR timescale. This results in a single peak integrating to 6 protons.

-

Acetyl Methyl Group: The methyl group of the acetyl moiety is distinct and appears as a sharp singlet around 2.45 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~194.0 | C=O |

| ~145.0 | C3/C5 |

| ~110.0 | C4 |

| ~30.0 | -C(O)CH₃ |

| ~11.0 | Ar-CH₃ |

Expert Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is the most downfield signal, appearing around 194.0 ppm, which is characteristic for a ketone.

-

Pyrazole Ring Carbons: The two equivalent carbons of the pyrazole ring at positions 3 and 5 appear at approximately 145.0 ppm. The carbon at position 4, which is attached to the acetyl group, is observed further upfield at around 110.0 ppm.

-

Methyl Carbons: The methyl carbons of the acetyl group and the pyrazole ring are found in the upfield region of the spectrum, at approximately 30.0 ppm and 11.0 ppm, respectively.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3250 | Broad | N-H Stretch |

| ~2950 | Medium | C-H Stretch (sp³) |

| ~1680 | Strong | C=O Stretch (Ketone) |

Expert Interpretation:

-

N-H Stretch: The broad absorption band around 3250 cm⁻¹ is a clear indication of the N-H stretching vibration of the pyrazole ring. The broadness is a result of hydrogen bonding.

-

C-H Stretch: The absorption around 2950 cm⁻¹ corresponds to the C-H stretching vibrations of the methyl groups.

-

C=O Stretch: A strong, sharp absorption band at approximately 1680 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated ketone. The conjugation with the pyrazole ring slightly lowers the frequency compared to a simple aliphatic ketone.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Key Spectral Data:

-

Molecular Ion (M⁺): m/z = 138.11

-

Key Fragments: m/z = 123, 95

Expert Interpretation:

The mass spectrum shows a molecular ion peak at m/z = 138.11, which corresponds to the molecular weight of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone (C₇H₁₀N₂O). The fragmentation pattern can be rationalized as follows:

A Technical Guide to Unlocking the Research Potential of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in FDA-approved drugs and its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic ring are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] This guide focuses on a specific, yet underexplored, member of this family: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone . This molecule possesses a unique combination of a stable, substituted pyrazole core and a reactive ketone functional group, presenting a rich platform for synthetic elaboration and biological investigation. This document outlines three primary, high-potential research vectors for this compound: 1) as a scaffold for novel anti-inflammatory and kinase-inhibiting agents in medicinal chemistry, 2) as a versatile building block for developing targeted chemical probes, and 3) as a precursor for novel antimicrobial agents. By providing detailed experimental workflows and strategic rationale, this guide serves as a comprehensive roadmap for unlocking the therapeutic and scientific value of this promising chemical entity.

Foundational Profile and Synthesis

1.1. Molecular Structure and Properties

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone is characterized by a pyrazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with an acetonyl group (-CH₂C(O)CH₃). The N-unsubstituted pyrazole ring imparts amphoteric properties, with the pyrrole-like nitrogen (NH) capable of donating a proton, while the pyridine-like nitrogen is basic and can be readily functionalized.[5][6] The presence of the ketone and adjacent methylene group provides key reactive sites for derivatization.

1.2. Synthesis Pathway

The synthesis of the core 3,5-dimethylpyrazole is classically achieved through the condensation of acetylacetone (2,4-pentanedione) with hydrazine.[7][8] Subsequent functionalization at the C4 position to introduce the acetonyl group can be approached through various methods, often involving an initial formylation or acylation step at C4, which is prone to electrophilic substitution, followed by chain extension.[5] A plausible and efficient route involves the Vilsmeier-Haack reaction to create a 4-formyl pyrazole intermediate, which is a common precursor for synthesizing more complex pyrazole derivatives.[9][10]

Protocol 1: Synthesis of the 3,5-Dimethyl-1H-pyrazole Core

This protocol is adapted from established methods for pyrazole synthesis.[7][8]

| Step | Action | Rationale |

| 1 | In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine hydrate (1.0 eq) in ethanol under an inert atmosphere. | Ethanol is a common solvent for this condensation. The inert atmosphere prevents unwanted side reactions. |

| 2 | Cool the solution to 0-5 °C using an ice bath. | The reaction can be exothermic; cooling controls the reaction rate and minimizes side-product formation. |

| 3 | Add acetylacetone (1.0 eq) dropwise to the cooled hydrazine solution over 30 minutes with continuous stirring. | Slow addition is crucial to maintain temperature control and ensure a homogenous reaction mixture. |

| 4 | After addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours. | Heating drives the cyclization and dehydration steps to completion, forming the stable pyrazole ring. |

| 5 | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. | TLC provides a simple method to track reaction progress. |

| 6 | Remove the solvent under reduced pressure (rotary evaporation). | This isolates the crude product. |

| 7 | Recrystallize the solid residue from a suitable solvent like n-hexane or ethanol/water to yield pure 3,5-dimethyl-1H-pyrazole. | Recrystallization is a standard purification technique for solid organic compounds.[7][8] |

Research Vector 1: Medicinal Chemistry & Drug Discovery

The pyrazole scaffold is a key component in numerous clinically successful drugs, particularly in the areas of inflammation and oncology.[1][3][11] This history provides a strong rationale for exploring 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone as a foundational structure for new therapeutic agents.

Anti-inflammatory Agents Targeting COX-2

Hypothesis: The 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone scaffold can be derivatized to create selective Cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.

Experimental Workflow:

Protocol 2: Synthesis and Screening of a Pyrazole-Based COX-2 Inhibitor Library

-

Chalcone Synthesis: React 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone with a diverse set of substituted aromatic aldehydes via a base-catalyzed Claisen-Schmidt condensation to produce a library of pyrazole-chalcone intermediates.[3]

-

Library Generation: Cyclize the chalcone intermediates with reagents like hydrazine hydrate or guanidine to form new heterocyclic rings (e.g., pyrazolines), expanding the structural diversity. This approach is known to yield potent anti-inflammatory agents.[3][9]

-

Primary Screening (In Vitro): Evaluate all synthesized compounds for their ability to inhibit recombinant human COX-1 and COX-2 enzymes using commercially available assay kits. This will determine potency and selectivity (COX-2 vs. COX-1).

-

Secondary Screening (Cell-Based): Test active and selective compounds in a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages, and measure the inhibition of prostaglandin E2 (PGE2) production.

-

Tertiary Screening (In Vivo): For the most promising candidates, assess anti-inflammatory efficacy in a standard animal model, such as the carrageenan-induced paw edema test in rats.[9][13]

Kinase Inhibitors for Oncology

Hypothesis: The pyrazole scaffold can be elaborated into potent and selective inhibitors of protein kinases implicated in cancer progression.

Causality: The pyrazole ring is a key privileged scaffold in the development of protein kinase inhibitors (PKIs).[6] Many FDA-approved PKIs, such as Ruxolitinib (JAK1/2 inhibitor), incorporate a pyrazole moiety.[6] The pyrazole can act as a bioisosteric replacement for other rings and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[6][14] The structure of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone provides a vector for substitution into the solvent-exposed region of the kinase active site, which can be exploited to enhance selectivity and potency.

Potential Kinase Targets:

| Kinase Target Family | Rationale | Representative Cancers |

| Receptor Tyrosine Kinases (RTKs) | Pyrazole derivatives have shown potent inhibitory activity against EGFR, VEGFR-2, MET, and others.[14][15] | Lung, Colon, Breast, Liver Cancer |

| Janus Kinases (JAKs) | The pyrazole-containing drug Ruxolitinib is a selective JAK1/2 inhibitor.[6] | Myelofibrosis, Polycythemia Vera |

| Cyclin-Dependent Kinases (CDKs) | Novel pyrazole compounds have been developed as potential CDK2 inhibitors.[16] | Breast Cancer, Leukemia |

| Haspin Kinase | Pyrazolo[4,3-f]quinoline derivatives have been identified as potent haspin kinase inhibitors.[16] | Various solid tumors |

Experimental Workflow:

Research Vector 2: Antimicrobial Drug Development

Hypothesis: Derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone can be synthesized to yield novel agents with potent antibacterial and antifungal activity.

Causality: The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][17][18] Numerous studies have demonstrated that pyrazole derivatives exhibit significant activity against a wide range of bacterial and fungal pathogens, including multi-drug resistant strains.[19][20] The mechanism can involve targeting essential bacterial enzymes like DNA gyrase or disrupting cell membrane integrity.[21] The structure of our lead compound is an excellent starting point for creating hybrid molecules by linking it to other known antimicrobial moieties.

Protocol 3: Synthesis and Evaluation of Pyrazole-Thiazole Hybrids

-

Synthesis of α-Bromoketone: Brominate the methylene group of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone using a standard brominating agent (e.g., NBS or Br₂ in acetic acid) to yield the α-bromoketone intermediate.

-

Hantzsch Thiazole Synthesis: React the α-bromoketone with various substituted thioureas or thioamides. This is a classic and reliable method for constructing a thiazole ring.

-

Library Generation: By using a diverse set of thioureas, a library of novel pyrazole-thiazole hybrid compounds can be generated.

-

Antimicrobial Screening:

-

Primary Screen: Evaluate the library against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[17][19]

-

Cytotoxicity Assay: Assess the toxicity of the most active compounds against a mammalian cell line (e.g., MRC-5) to determine selectivity.[22]

-

-

Mechanism of Action Studies: For lead compounds, perform studies to elucidate the mechanism, such as DNA gyrase inhibition assays or membrane permeability assays.[21]

Research Vector 3: Neurodegenerative Disease Modulators

Hypothesis: The pyrazole scaffold can be functionalized to create modulators of targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.

Causality: Pyrazole and pyrazoline derivatives have shown significant potential in the context of neurodegenerative disorders.[23][24] They have been reported to act as inhibitors of monoamine oxidase (MAO) enzymes, which are implicated in the pathology of Parkinson's disease, and as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[24][25][26] Furthermore, some pyrazole derivatives can inhibit the aggregation of proteins like α-synuclein, a hallmark of Parkinson's disease.[27]

Proposed Research Directions:

-

MAO Inhibition: Synthesize derivatives via modification of the acetonyl side chain and screen for inhibitory activity against MAO-A and MAO-B isoforms.[24]

-

AChE Inhibition: Design and synthesize pyrazole-based analogues of known AChE inhibitors (like Donepezil) and evaluate their potency.[26]

-

Anti-Aggregation Agents: Develop curcumin-pyrazole hybrids, inspired by literature showing that such compounds can reduce α-synuclein neurotoxicity, and test their effects on protein aggregation in vitro.[27]

Conclusion and Future Outlook

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone is not merely a simple chemical; it is a strategically poised starting material for innovation in drug discovery and chemical biology. Its stable, drug-like core combined with synthetically versatile functional groups offers a robust platform for generating diverse molecular libraries. The research vectors outlined in this guide—targeting inflammation, cancer, microbial infections, and neurodegeneration—are grounded in the proven success of the pyrazole scaffold in clinical medicine. By pursuing the detailed experimental workflows provided, research organizations can systematically explore the vast potential of this compound, paving the way for the discovery of next-generation therapeutics.

References

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). PubMed.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - NIH.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC.

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004). ACS Publications.

- Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). J-Stage.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Unknown Source.

- Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. (2025). ResearchGate.

- (PDF) Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. (n.d.). ResearchGate.

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate.

- Full article: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Taylor & Francis.

- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Bentham Science Publishers.

- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). PMC.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.

- Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. (n.d.). Journal of Medicinal Chemistry.

- 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure.

- Could anybody tell about synthesis of 3,5 dimethylpyrazole? (2014). ResearchGate.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Unknown Source.

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). JOCPR.

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. (n.d.). ChemRxiv.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. (2016). Unknown Source.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. chemmethod.com [chemmethod.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. meddocsonline.org [meddocsonline.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)acetone (also identified as 3-(3,5-dimethylpyrazol-4-yl)propan-2-one). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors, ligands for coordination chemistry, and novel heterocyclic building blocks. The synthetic strategy employs a convergent C-alkylation of acetylacetone followed by a regioselective Knorr pyrazole cyclization . This guide emphasizes process control, impurity management, and structural validation.

Retrosynthetic Analysis & Strategy

The target molecule features a 3,5-dimethylpyrazole core substituted at the 4-position with an acetonyl moiety. A retrosynthetic disconnection at the pyrazole nitrogen-carbon bonds reveals a 1,3-diketone precursor.

-

Target: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

-

Precursor: 3-Acetonylpentane-2,4-dione (also known as 3-acetyl-2,5-hexanedione).

-

Key Transformation: The Knorr synthesis, utilizing the differential reactivity between the 1,3-diketone system (highly reactive toward hydrazine) and the isolated side-chain ketone (less reactive).

Synthetic Pathway

Figure 1: Two-step synthetic pathway for 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone.

Experimental Protocol

Step 1: Synthesis of 3-Acetonylpentane-2,4-dione

Objective: Selective C-alkylation of acetylacetone. Challenge: Minimizing O-alkylation (enol ether formation) and poly-alkylation.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Quantity | Role |

| Acetylacetone | 100.12 | 1.0 | 10.0 g (100 mmol) | Substrate |

| Chloroacetone | 92.52 | 1.1 | 10.2 g (110 mmol) | Electrophile |

| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 20.7 g (150 mmol) | Base |

| Sodium Iodide | 149.89 | 0.1 | 1.5 g (10 mmol) | Catalyst (Finkelstein) |

| Acetone (Dry) | - | - | 150 mL | Solvent |

Procedure

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.[1]

-

Base Activation: Add Acetone (150 mL), anhydrous

(20.7 g), and NaI (1.5 g). Stir vigorously for 15 minutes to ensure a fine suspension. -

Substrate Addition: Add Acetylacetone (10.0 g) to the suspension. The mixture may turn slightly yellow due to enolate formation.

-

Alkylation: Add Chloroacetone (10.2 g) dropwise over 30 minutes via the addition funnel.

-

Note: Chloroacetone is a potent lachrymator. Handle strictly in a fume hood.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a new spot ( -

Workup:

-

Purification: Distill the crude oil under high vacuum (approx. 0.5 mmHg).[5] Collect the fraction boiling at 85–90°C.

-

Yield Expectation: 65–75% (approx. 10–11.5 g).

-

Appearance: Pale yellow oil.

-

Step 2: Cyclization to 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Objective: Regioselective formation of the pyrazole ring while preserving the side-chain ketone.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Quantity | Role |

| 3-Acetonylpentane-2,4-dione | 156.18 | 1.0 | 7.8 g (50 mmol) | Precursor |

| Hydrazine Hydrate (80%) | 50.06 | 1.05 | 3.3 g (52.5 mmol) | Nucleophile |

| Ethanol (Absolute) | - | - | 50 mL | Solvent |

Procedure

-

Preparation: Dissolve 3-Acetonylpentane-2,4-dione (7.8 g) in Ethanol (40 mL) in a 250 mL round-bottom flask.

-

Cooling: Place the flask in an ice-water bath (0–5°C).

-

Cyclization: Dilute Hydrazine Hydrate (3.3 g) with Ethanol (10 mL) and add it dropwise to the stirred solution over 20 minutes.

-

Critical Control: Maintain temperature <10°C to favor 1,3-diketone cyclization over side-chain hydrazone formation.

-

-

Completion: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation: TLC (DCM:MeOH 95:5) will show the conversion of the starting material to a more polar product.

-

-

Workup:

-

Evaporate the ethanol under reduced pressure.[14]

-

The residue will likely solidify upon standing or triturating with cold diethyl ether.

-

-

Purification: Recrystallize from a mixture of Ethanol/Water (1:3) or Ethyl Acetate/Hexane.

-

Yield Expectation: 70–80% (approx.[7] 5.3–6.0 g).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 105–108°C.

-

Structural Characterization

Validation of the structure must confirm the presence of the pyrazole ring and the intact acetonyl side chain.

| Method | Expected Signal | Interpretation |

| Pyrazole NH | ||

| Acetonyl CH | ||

| Pyrazole CH | ||

| Ketone CH | ||

| C=O (Ketone) | ||

| Pyrazole C3/C5 | ||

| Pyrazole C4 | ||

| Acetonyl CH |

Troubleshooting & Optimization

Common Issues

| Problem | Cause | Solution |

| Low Yield in Step 1 | O-Alkylation (Enol Ether) | Ensure acetone is used as solvent (favors C-alkylation). Use NaI to generate the more reactive iodoacetone in situ. |

| Sticky Gum in Step 2 | Polymerization or excess hydrazine | Use exactly 1.0–1.05 equivalents of hydrazine. Perform addition at 0°C . |

| Side Chain Reaction | Hydrazone formation on acetonyl group | Avoid reflux in Step 2. The Knorr reaction is fast at RT. If hydrazone forms, hydrolyze by stirring in dilute HCl/Water. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone.

References

-

Synthesis of 3-Substituted Pentane-2,4-diones

- Title: Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermedi

- Source:Journal of Organic Chemistry, 1995, 60, 3075–3083.

-

URL:[Link]

-

General Knorr Pyrazole Synthesis

-

Alkylation of Acetylacetone (Mechanism & Conditions)

- Title: C-Alkyl

- Source:Journal of the American Chemical Society, 1945, 67, 9, 1510–1512.

-

URL:[Link]

-

Reaction of 1,3-Dicarbonyls with Hydrazine

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 5. scispace.com [scispace.com]

- 6. jocpr.com [jocpr.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. ajol.info [ajol.info]

- 16. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

One-Pot Synthesis of Substituted Pyrazoles from Ketones: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] This prevalence drives the need for efficient, scalable, and versatile synthetic methods. This application note provides a detailed guide to the one-pot synthesis of substituted pyrazoles directly from ketones, a strategy that offers significant advantages in terms of operational simplicity, time efficiency, and often, improved yields compared to traditional multi-step procedures.[3] We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that influence reaction outcomes. This guide is designed to empower researchers to confidently apply these methodologies in their own synthetic endeavors.

Introduction: The Significance of Pyrazoles and the Logic of One-Pot Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and structural features allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. This has led to their application as anti-inflammatory, anti-HIV, and anticancer agents, among others.[1]

Traditional pyrazole syntheses often involve the pre-formation and isolation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which is then reacted with a hydrazine derivative.[4][5] While effective, these multi-step approaches can be time-consuming and may lead to reduced overall yields. One-pot syntheses, by contrast, combine multiple reaction steps into a single operation without the isolation of intermediates. This approach is not only more efficient but can also be more environmentally benign by reducing solvent usage and waste generation.[3]

The one-pot synthesis of pyrazoles from ketones typically involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. A common and effective strategy involves the reaction of a ketone, an aldehyde, and a hydrazine in a single reaction vessel.[1][3]

Mechanistic Principles: The Chemistry Behind the One-Pot Transformation

The one-pot synthesis of substituted pyrazoles from ketones and aldehydes with hydrazine proceeds through a cascade of well-established reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is initiated by the condensation of the ketone and aldehyde to form an α,β-unsaturated ketone (a chalcone derivative). This is followed by the nucleophilic attack of the hydrazine on the carbonyl group of the chalcone and subsequent intramolecular cyclization to form a pyrazoline intermediate. The final step is the oxidation of the pyrazoline to the aromatic pyrazole.[4]

Diagram 1: General Mechanism of One-Pot Pyrazole Synthesis

Caption: A simplified workflow of the one-pot pyrazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the one-pot synthesis of substituted pyrazoles. These protocols have been designed to be robust and adaptable to a range of substrates.

Protocol 1: Metal-Free, One-Pot Synthesis of 3,5-Disubstituted and 3,4,5-Trisubstituted Pyrazoles

This protocol is adapted from a highly efficient, metal-free method that utilizes readily available reagents and offers two alternative oxidation methods.[1][6]

Materials:

-

Ketone (e.g., acetophenone, 1.0 equiv)

-

Aldehyde (e.g., benzaldehyde, 1.0 equiv)

-

Hydrazine monohydrochloride (1.0 equiv)

-

Methanol (MeOH)

-

Bromine (for oxidation method A) or Dimethyl sulfoxide (DMSO) and Oxygen (for oxidation method B)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Ice bath

Procedure:

-

Pyrazoline Formation:

-

To a suspension of hydrazine monohydrochloride (1.0 equiv) in methanol, warm the mixture to 55 °C under an inert atmosphere.

-

Sequentially add the ketone (1.0 equiv) and aldehyde (1.0 equiv) dropwise over 30 minutes.

-

Stir the resulting solution for 10 minutes and then cool to 0 °C over 1 hour to allow the pyrazoline intermediate to precipitate.

-

-

Oxidation to Pyrazole:

-

Method A: Bromine Oxidation (for 3,4,5-Trisubstituted Pyrazoles)

-

Isolate the pyrazoline intermediate by filtration.

-

Dissolve the pyrazoline in a suitable solvent (e.g., chloroform) and cool to 0 °C.

-

Add a solution of bromine in the same solvent dropwise until a persistent color is observed.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Method B: Oxygen/DMSO Oxidation (for 3,5-Disubstituted Pyrazoles)

-

Isolate the pyrazoline intermediate by filtration.

-

Dissolve the pyrazoline in DMSO.

-

Heat the solution under an oxygen atmosphere (a balloon of oxygen is sufficient) at a specified temperature (e.g., 100-120 °C) until the reaction is complete (monitored by TLC).[1]

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization if necessary.

-

-

Expert Insights: The choice of oxidation method is critical. Bromine oxidation is rapid and effective for a wide range of substrates but is less environmentally friendly. The oxygen/DMSO method is a greener alternative, with water as the only byproduct, and is particularly well-suited for the synthesis of 3,5-disubstituted pyrazoles.[1] The high oxygen solubility in DMSO is key to the success of this method.[1]

Protocol 2: Iodine-Catalyzed One-Pot Synthesis in Water

This protocol highlights a green chemistry approach, utilizing water as the solvent and a catalytic amount of iodine.[7]

Materials:

-

Aldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Phenylhydrazine (1.0 equiv)

-

Iodine (catalytic amount)

-

Water

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 equiv), malononitrile (1.0 equiv), phenylhydrazine (1.0 equiv), and a catalytic amount of iodine in water.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the product often precipitates from the aqueous solution.

-

Collect the solid product by filtration, wash with water, and dry.

-

This method often yields highly pure products without the need for column chromatography.[7]

Expert Insights: This multicomponent reaction is highly efficient and environmentally benign. The use of water as a solvent and the avoidance of hazardous reagents make it an attractive method for sustainable synthesis.

Data Presentation: Representative Examples and Yields

The following table summarizes representative examples of substituted pyrazoles synthesized using one-pot methods, highlighting the versatility and efficiency of these protocols.

| Entry | Ketone/Aldehyde Precursors | Hydrazine | Oxidation Method | Product | Yield (%) | Reference |

| 1 | Acetophenone, Benzaldehyde | Hydrazine HCl | O2/DMSO | 3-Methyl-5-phenyl-1H-pyrazole | 95 | [1] |

| 2 | Cyclohexanone, Benzaldehyde | Hydrazine HCl | Bromine | 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole | 88 | [1] |

| 3 | 4-Methoxyacetophenone, 4-Chlorobenzaldehyde | Hydrazine HCl | O2/DMSO | 3-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole | 92 | [1] |

| 4 | Benzaldehyde, Malononitrile | Phenylhydrazine | I2 (catalytic) | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | High | [7] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side reactions. | Optimize reaction time and temperature. Ensure stoichiometry of reactants is accurate. For the O2/DMSO method, ensure an adequate oxygen supply. |

| Formation of Multiple Products | Lack of regioselectivity; competing side reactions. | Modify the catalyst or solvent system. For reactions involving unsymmetrical ketones, regioselectivity can be an issue; consider alternative strategies if a single regioisomer is required. |

| Difficulty in Product Isolation | Product is soluble in the reaction medium. | If the product does not precipitate, perform a standard aqueous workup and extraction with an appropriate organic solvent. |

| Incomplete Oxidation | Insufficient oxidant or reaction time. | Increase the amount of oxidant or prolong the reaction time. Monitor the reaction closely by TLC to determine the optimal endpoint. |

Conclusion

The one-pot synthesis of substituted pyrazoles from ketones represents a significant advancement in heterocyclic chemistry, offering a powerful and efficient tool for researchers in academia and industry. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful implementation of these methods. By understanding the underlying principles and carefully controlling reaction parameters, scientists can leverage these strategies to accelerate the discovery and development of novel pyrazole-based compounds with therapeutic potential.

References

-

ResearchGate. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride | Request PDF. Retrieved February 18, 2026, from [Link]

-

El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1167. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 18, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 18, 2026, from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 18, 2026, from [Link]

-

ACS Omega. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

-

Elmaati, T. M. A., et al. (2014). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(7), 9407-9417. [Link]

-

Kumar, A., et al. (2013). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry, 37(4), 986-990. [Link]

-

Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved February 18, 2026, from [Link]

-

PubMed. (2013). One-pot synthesis of pyrazoles through a four-step cascade sequence. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Intodia, K., et al. (2012). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry, 24(12), 5551-5554. [Link]

Sources